Thiazole, 2-(chlorophenylmethyl)-4-methyl-
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Overview
Description
Thiazole, 2-(chlorophenylmethyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties . The presence of the chlorophenylmethyl and methyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-(chlorophenylmethyl)-4-methyl- can be achieved through various methods. One common approach involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . For instance, the reaction of 2-chloroacetophenone with thiourea under acidic conditions can yield the desired thiazole derivative.
Another method involves the use of a cascade protocol, where thiazole derivatives are synthesized by reacting alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . This method offers mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of Thiazole, 2-(chlorophenylmethyl)-4-methyl- often employs continuous flow microreactor systems. For example, the reaction of 1-isothiocyanic acid base-2-chloro-2-propenes with chlorine in a microreactor can produce the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(chlorophenylmethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the chlorophenylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazole, 2-(chlorophenylmethyl)-4-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiazole, 2-(chlorophenylmethyl)-4-methyl- involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic five-membered ring structure with sulfur and nitrogen atoms.
Bisthiazole: Contains two thiazole rings and exhibits similar biological activities.
Thiazolidin-4-one: A saturated derivative of thiazole with a carbonyl group at the 4-position.
Uniqueness
Thiazole, 2-(chlorophenylmethyl)-4-methyl- stands out due to the presence of the chlorophenylmethyl group, which enhances its chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in various applications .
Properties
CAS No. |
543699-14-5 |
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Molecular Formula |
C11H10ClNS |
Molecular Weight |
223.72 g/mol |
IUPAC Name |
2-[chloro(phenyl)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9/h2-7,10H,1H3 |
InChI Key |
RTARWERLMSTIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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